Thiamphenicol

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

A methylsulfonyl analog of CHLORAMPHENICOL. It is an antibiotic and immunosuppressive agent.

See also: Chloramphenicol (broader); Racephenicol (related).

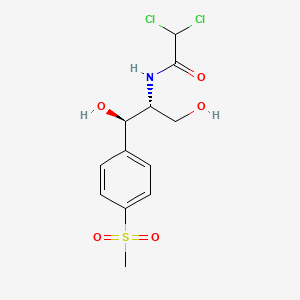

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVAEFIXJLOWRX-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021338 | |

| Record name | Thiamphenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320855 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15318-45-3, 847-25-6 | |

| Record name | Thiamphenicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15318-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racephenicol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000847256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamphenicol [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015318453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamphenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08621 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thiamphenicol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiamphenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamphenicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMPHENICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLQ7571NPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RACEPHENICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283383NO13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacokinetics and metabolism of Thiamphenicol in animal models

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Thiamphenicol in Animal Models

Introduction

This compound is a broad-spectrum, bacteriostatic antibiotic structurally similar to chloramphenicol, with the primary difference being the substitution of a methyl-sulfonyl group for the p-nitro group.[1][2] This structural change significantly alters its metabolic profile, notably reducing the risk of aplastic anemia, a severe side effect associated with chloramphenicol.[2][3] this compound is widely used in veterinary medicine to treat respiratory and alimentary tract infections in various species, including cattle, pigs, and poultry.[1][4] Understanding its pharmacokinetic (PK) and metabolic profile in different animal models is crucial for establishing effective dosing regimens and ensuring food safety. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key animal species, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Pharmacokinetics in Animal Models

This compound generally exhibits rapid absorption and wide distribution following oral or parenteral administration in most animal species.[1] Its elimination half-life varies across species but is typically in the range of 1.5 to 5 hours.[3][5][6] Unlike chloramphenicol, it shows limited binding to plasma proteins (less than 25% in rats and humans), which facilitates its diffusion into tissues.[1][4]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound in various animal models.

Table 1: Pharmacokinetic Parameters of this compound in Ruminants (Cattle, Sheep, Camels)

| Species | Dose & Route | t½ (h) | Vd (L/kg) | Bioavailability (%) | Reference |

| Calves | 25 mg/kg IM | 1.75 | 0.9 | 84 | [5][7] |

| Lactating Cows | 25 mg/kg IV | 1.60 ± 0.30 | 1.22 ± 0.26 | - | [5] |

| Lactating Cows | 15 mg/kg IM (twice daily for 5 days) | ~2.0 | 0.86 | - | [1] |

| Sheep | 20 mg/kg IV | 1.5 | 0.90 | - | [3] |

| Sheep | - (IV, IM, Oral) | ~1.5 (IV/IM) | ~1.0 | 87.5 (IM), 30 (Oral) | [6] |

| Camels | 20 mg/kg IV | 2.11 | 1.1 | - | [3] |

Table 2: Pharmacokinetic Parameters of this compound in Other Species (Rats, Pigs, Poultry)

| Species | Dose & Route | t½ (h) | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Reference |

| Rats | 30 mg/kg IV | 0.77 (46.3 min) | - | - | - | [4][8] |

| Pigs | 10, 15, 20 mg/kg Oral (every 12h for 5 days) | 1.2 | 1.29, 2.02, 2.81 | 1-2 | - | [4] |

| Broiler Chickens | 30 mg/kg IV | 4.58 ± 0.2 | - | - | - | [9] |

| Broiler Chickens | 30 mg/kg Oral | 2.65 ± 0.01 | 14.58 ± 0.1 | 3.64 ± 0.01 | 117.79 ± 1.2 | [9] |

Metabolism and Excretion

A defining characteristic of this compound is its limited metabolism in most species.[2] Unlike chloramphenicol, which is extensively metabolized in the liver via glucuronidation, this compound is predominantly excreted as the unchanged parent drug.[1][2][4] This is because the methyl-sulfonyl group makes it a poor substrate for the hepatic microsomal enzyme glucuronyl transferase.[1]

The primary route of elimination is renal excretion.[4] In rats, following an oral dose of 30 mg/kg, approximately 62% is recovered in urine and 35% in feces within 48 hours, almost entirely as unchanged this compound.[4][8] Similarly, in rabbits and rats, over 95% of the dose is excreted unchanged.[1]

Some species-specific differences exist. In pigs, glucuronidation plays a more significant role, with about 30% of this compound undergoing this metabolic pathway in vitro.[1] Studies in pigs have shown that plasma concentrations of this compound glucuronide are often higher than those of the unchanged drug.[4]

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. article.imrpress.com [article.imrpress.com]

- 4. This compound [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound pharmacokinetics in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound pharmacokinetics in beef and dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 877. This compound (WHO Food Additives Series 38) [inchem.org]

- 9. Pharmacokinetics and Bioavailability of this compound After A Single Intravenous and Oral Administrations in Broiler Chickens [jcvr.journals.ekb.eg]

The Discovery, Development, and Technical Profile of Thiamphenicol: A Comprehensive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamphenicol, a synthetic antibiotic, emerged in the 1950s as a structural analogue of chloramphenicol.[1][2] Engineered to mitigate the risk of aplastic anemia associated with its predecessor, this compound has carved a niche in both human and veterinary medicine.[2][3] This technical guide provides a comprehensive overview of the discovery, historical development, and detailed technical profile of this compound. It encompasses its mechanism of action, antibacterial spectrum, pharmacokinetic properties, and synthetic pathways. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes.

Discovery and Historical Development

The journey of this compound began in the wake of the discovery of chloramphenicol, the first broad-spectrum antibiotic, in 1947.[4] While chloramphenicol proved to be a powerful therapeutic agent, its association with serious side effects, most notably irreversible aplastic anemia, spurred the search for safer alternatives.[5] This led to the development of this compound in the 1950s, a derivative where the p-nitro group of chloramphenicol is replaced by a methylsulfonyl group.[2][3] This molecular modification was pivotal in creating a compound with a similar antibacterial spectrum but a more favorable safety profile, as it has not been associated with aplastic anemia.[2][6] Initially finding use in human medicine in several countries for treating a variety of infections, including respiratory and sexually transmitted infections, this compound also gained significant traction in veterinary medicine for managing bacterial diseases in livestock and poultry.[1][5]

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][7] Specifically, it binds to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery.[8][9] This binding action obstructs the activity of peptidyl transferase, the enzyme responsible for forming peptide bonds between amino acids during the elongation of the polypeptide chain.[8][9] By preventing the proper alignment of aminoacyl-tRNA with the growing peptide chain, this compound effectively halts protein production, which is essential for bacterial growth and replication.[8][9] At higher concentrations, it can exhibit bactericidal activity against some bacterial species.[7] Notably, this compound is not a substrate for chloramphenicol acetyltransferase (CAT), an enzyme produced by some bacteria that inactivates chloramphenicol, rendering this compound effective against certain chloramphenicol-resistant strains.[8]

Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.

Caption: Mechanism of action of this compound.

Antibacterial Spectrum and Efficacy

This compound is a broad-spectrum antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria, as well as anaerobic organisms.[1] Its efficacy against various pathogens has been well-documented in numerous in vitro studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound for Selected Bacteria

| Bacterial Species | MIC Range (mg/L) | Reference(s) |

| Streptococcus pneumoniae | 2 | [10] |

| Staphylococcus aureus | 32 | [10] |

| Escherichia coli | 32 | [10] |

| Haemophilus influenzae | 0.25 | [10] |

| Streptococcus faecalis | Comparable to Chloramphenicol | [11] |

| Pasteurella spp. | Comparable to Chloramphenicol | [11] |

| Brucella spp. | Comparable to Chloramphenicol | [11] |

| Neisseria meningitidis | Lower than Chloramphenicol | [11] |

| Streptococcus viridans | Lower than Chloramphenicol | [11] |

| Mycoplasma pneumoniae | Active | [9] |

| Chlamydia pneumoniae | Active | [9] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various species, demonstrating good absorption and distribution. Unlike chloramphenicol, which is extensively metabolized, this compound is primarily excreted unchanged in the urine.[5]

Table 2: Pharmacokinetic Parameters of this compound in Different Species

| Species | Dose (mg/kg) | Route | Half-life (t½) (hours) | Bioavailability (%) | Reference(s) |

| Humans (oral) | 2.5 g (total) | PO | ~2 | High | [6] |

| Calves (i.m.) | 30 | IM | ~1.75 | 84 | [12] |

| Sheep (i.m.) | - | IM | ~1.5 | 87.5 | [13] |

| Mulard Ducks (i.v.) | 30 | IV | 1.96 | - | [14] |

| Mulard Ducks (p.o.) | 30 | PO | - | >70 | [14] |

| Geese (i.v.) | 30 | IV | 2.84 | - | [8] |

| Geese (p.o.) | 30 | PO | - | 75.21 | [4] |

| Broiler Chickens (i.v.) | 30 | IV | 4.58 | - | [15] |

| Broiler Chickens (p.o.) | 30 | PO | 2.65 | 117.79 | [15] |

Experimental Protocols

Determination of this compound Concentration by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of this compound in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., Waters Symmetry C18).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for MS compatibility)

-

This compound standard

Procedure:

-

Sample Preparation:

-

For plasma/serum: Protein precipitation with acetonitrile or methanol followed by centrifugation.

-

For tissue: Homogenization in a suitable buffer, followed by liquid-liquid extraction with a solvent like ethyl acetate.

-

For feedstuffs: Extraction with ethyl acetate, defatting with n-hexane, and further purification by thin-layer chromatography (TLC).[11]

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with a small percentage of phosphoric or formic acid to improve peak shape. A typical isocratic mobile phase is acetonitrile-water (21.7:78.3, v/v).[11]

-

Flow Rate: 0.6 - 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

-

Quantification:

-

A calibration curve is generated using known concentrations of the this compound standard.

-

The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.

-

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of this compound.

Caption: Experimental workflow for a pharmacokinetic study.

Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

This compound stock solution

-

Sterile saline or broth for dilutions

Procedure:

-

Prepare this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the wells of the 96-well plate to achieve a range of concentrations.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well containing the this compound dilutions.

-

Include a growth control well (MHB + inoculum, no antibiotic) and a sterility control well (MHB only).

-

-

Incubation:

-

Incubate the plates at 35-37 °C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria as detected by the unaided eye.

-

Synthesis of this compound

Several synthetic routes for this compound have been developed. One common method involves the modification of chloramphenicol. Another approach starts with D-4-Methylsulfonylphenyl serine ethyl ester.

Simplified Synthesis Pathway from Chloramphenicol: A process has been described that uses chloramphenicol as the starting material. This involves the reduction of the nitro group to an amino group, followed by diazotization. The resulting diazonium compound is then reacted with a methylthio metal salt, and the methylthio group is subsequently oxidized to prepare this compound.[1]

The diagram below outlines a generalized logical relationship in a multi-step chemical synthesis.

Caption: Generalized chemical synthesis pathway.

A more detailed, albeit simplified, representation of a synthesis process is described in a patent, starting from D-4-Methylsulfonylphenyl serine ethyl ester. This process involves reaction with potassium borohydride, followed by a cyclization reaction with dichloroacetonitrile, and subsequent purification steps to yield this compound.

Conclusion

This compound stands as a significant development in the field of antibiotics, offering a broad spectrum of activity with a more favorable safety profile compared to its predecessor, chloramphenicol. Its journey from a targeted synthetic modification to its established use in medicine underscores the importance of continuous innovation in drug development. This technical guide has provided a detailed overview of its discovery, mechanism of action, efficacy, pharmacokinetics, and analytical and synthetic methodologies. The compiled quantitative data and detailed protocols aim to equip researchers and drug development professionals with the necessary information to further explore and utilize this important antimicrobial agent.

References

- 1. EP0323846A2 - Process of preparing this compound - Google Patents [patents.google.com]

- 2. Recent clinical evidence of the efficacy and safety of this compound glycinate acetylcysteinate and this compound glycinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Antibiotics inhibiting protein synthesis 3 chloramphenicol and macrolides 03 05-2018 | PPT [slideshare.net]

- 6. Salient features of this compound: review of clinical pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. CN105237448A - Method for synthesizing this compound glycine ester hydrochloride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. HPLC Method for Analysis of Pesticides: this compound, Aniline, Simazine, Alachlor, Thiabendazole, Diazinon, Trifluralin on Primesep B2 Column | SIELC Technologies [sielc.com]

- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. Fast analysis of chloramphenicol and this compound using reversed-phase HPLC-UV - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 15. Pharmacokinetics and Bioavailability of this compound After A Single Intravenous and Oral Administrations in Broiler Chickens [jcvr.journals.ekb.eg]

The Biological Activity of Thiamphenicol Glycinate Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamphenicol glycinate ester (TGE) is a water-soluble prodrug of the broad-spectrum antibiotic this compound. This technical guide provides an in-depth overview of its biological activity, focusing on its mechanism of action, antimicrobial spectrum, pharmacokinetic profile, and clinical efficacy, particularly in the context of respiratory tract infections. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their work with this compound.

Introduction

This compound, the methyl-sulfonyl analogue of chloramphenicol, is a potent inhibitor of bacterial protein synthesis.[1] Its clinical use has been enhanced by the development of the glycinate ester prodrug, which allows for parenteral administration.[2] this compound glycinate ester is rapidly hydrolyzed in vivo by tissue esterases to release the active this compound.[3] This guide delves into the multifaceted biological activity of this important antibiotic derivative.

Mechanism of Action

The antibacterial effect of this compound glycinate ester is solely attributable to its active metabolite, this compound.[3] this compound exerts its bacteriostatic action by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the peptidyl transferase step of peptide bond formation. This action halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.[4]

Caption: Mechanism of action of this compound.

In Vitro Antimicrobial Activity

This compound exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including many common respiratory pathogens. The minimum inhibitory concentrations (MICs) for several clinically relevant isolates are summarized below. The antibacterial activity of this compound glycinate acetylcysteinate is equivalent to that of this compound.[5]

| Microorganism | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| Streptococcus pneumoniae | 0.5 | 1-2 | [5][6] |

| Haemophilus influenzae | 0.5 | 1 | [6] |

| Streptococcus pyogenes | 2 | 4 | [6] |

| Staphylococcus aureus (MRSA) | - | - | [7] |

| Klebsiella pneumoniae | - | - | [5] |

Note: MIC values for MRSA and Klebsiella pneumoniae were not explicitly quantified in the provided search results but are mentioned as susceptible.

Activity Against Biofilms

This compound, particularly in combination with N-acetylcysteine as this compound glycinate acetylcysteinate, has demonstrated efficacy in reducing bacterial biofilms. Studies have shown a significant reduction in the optical density of S. pneumoniae biofilms.[5] The combination with N-acetylcysteine can also counteract the potential for this compound to increase biofilm formation in some resistant strains of S. aureus and K. pneumoniae.[5][8]

Pharmacokinetics

This compound glycinate ester is rapidly converted to its active form, this compound, following administration. The pharmacokinetic parameters of both the prodrug and the active metabolite have been studied in healthy volunteers.

Prodrug Activation Workflow

Caption: Prodrug activation of this compound Glycinate Ester.

Pharmacokinetic Parameters in Healthy Chinese Volunteers (Intravenous Infusion)

Following intravenous infusion of this compound glycinate hydrochloride, the pharmacokinetic parameters for both the glycinate ester (TG) and the active this compound (TAP) were determined.

| Parameter | 500 mg Dose (Single) | 1000 mg Dose (Single) | 1500 mg Dose (Single) | Reference |

| TG AUC0-∞ (µg·min/mL) | 849.1 ± 100.3 | 1305.2 ± 301.8 | 2315.9 ± 546.9 | [9] |

| TAP AUC0-∞ (µg·min/mL) | 4509.0 ± 565.9 | 7506.5 ± 1112.4 | 12613.3 ± 2779.8 | [9] |

| TG Total Clearance (L/min) | 0.58 ± 0.07 | 0.41 ± 0.10 | 0.68 ± 0.18 | [9] |

| TG to TAP Transformation Rate Constant (min-1) | 0.153 | 0.113 | 0.118 | [9] |

| TAP Renal Excretion (% of unchanged drug) | 71.9 ± 19.4 | - | - | [9] |

| TAP Renal Clearance (L/min) | 0.097 | - | - | [9] |

Clinical Efficacy

This compound glycinate ester, often in combination with N-acetylcysteine (TGA), has been shown to be effective in the treatment of respiratory tract infections.

A multicenter, double-blind, randomized clinical trial comparing aerosol administration of TGA to this compound glycinate (TG) for acute and exacerbated respiratory infections found that both treatments improved symptoms such as cough frequency and severity, and difficulty in expectoration.[10] Investigators rated both treatments as "Good" or "Very Good" in 90% of patients, with a higher percentage of "Very Good" ratings for the TGA group (37%) compared to the TG group (28%).[10] Both treatments were well-tolerated, with adverse events occurring in less than 5% of patients.[10]

In another randomized trial involving 817 patients with upper respiratory tract infections, TGA was compared to other standard antibiotics. For severe infections, microbiological eradication was achieved in 90.2% to 96.0% of patients treated with TGA. For milder infections treated with aerosolized TGA, eradication rates ranged from 86.2% to 91.6%.[11][12] The most frequently isolated pathogens, S. pyogenes, S. pneumoniae, and H. influenzae, were all susceptible to TGA.[11][12]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the principles of the broth microdilution method as described in the search results.[5][6]

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (or other appropriate broth for the test organism)

-

This compound stock solution of known concentration

-

Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL), then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Plate reader (optional, for spectrophotometric reading)

Procedure:

-

Prepare Antibiotic Dilutions: a. Dispense 50 µL of sterile broth into wells 2 through 12 of the microtiter plate. b. Add 100 µL of the highest concentration of this compound to be tested into well 1. c. Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

-

Inoculate the Plate: a. Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Determine MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or by a plate reader.

Caption: Experimental workflow for MIC determination.

Quantification of this compound in Plasma by HPLC-MS/MS

This protocol is a summary of a published method for the determination of this compound in human plasma.[13]

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

-

Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ethyl acetate

-

Chlorzoxazone (Internal Standard, IS)

-

Ultrapure water

Procedure:

-

Sample Preparation: a. To 100 µL of plasma, add the internal standard (chlorzoxazone). b. Perform a liquid-liquid extraction with ethyl acetate. c. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

Chromatographic Conditions: a. Mobile Phase: Gradient elution with acetonitrile and 1% formic acid in water. b. Flow Rate: 0.40 mL/min. c. Column Temperature: Maintained as per optimized method.

-

Mass Spectrometric Detection: a. Ionization Mode: Electrospray Ionization (ESI), positive mode. b. Detection Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions:

- This compound: m/z 354.3 → 185.1

- Chlorzoxazone (IS): m/z 168.1 → 132.1

-

Quantification: a. Create a calibration curve using known concentrations of this compound in blank plasma. b. Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound glycinate ester is an effective and well-tolerated prodrug of this compound with a broad spectrum of antibacterial activity. Its favorable pharmacokinetic profile and demonstrated clinical efficacy, particularly in respiratory tract infections, make it a valuable therapeutic agent. The data and protocols presented in this guide are intended to serve as a comprehensive resource for the scientific and drug development communities to facilitate further research and application of this important antibiotic.

References

- 1. This compound in treatment of Haemophilus influenzae meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [fao.org]

- 3. This compound glycinate acetylcysteine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Microbiological activity of this compound and this compound glycinate acetylcysteinate against clinically significant microorganisms and their biofilms | CMAC [cmac-journal.ru]

- 6. In vitro activity of this compound against Haemophilus influenzae, Streptococcus pneumoniae and Streptococcus pyogenes clinical isolates | CMAC [cmac-journal.ru]

- 7. In vitro activity of this compound against multiresistant Streptococcus pneumoniae, Haemophilus influenzae and Staphylococcus aureus in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciprofiles.com [sciprofiles.com]

- 9. Pharmacokinetics of this compound glycinate and its active metabolite by single and multiple intravenous infusions in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent clinical evidence of the efficacy and safety of this compound glycinate acetylcysteinate and this compound glycinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A therapeutic approach in the treatment of infections of the upper airways: this compound glycinate acetylcysteinate in sequential treatment (systemic-inhalatory route) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. UPLC-MS/MS determination of this compound in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiamphenicol's Differential Effects on Gram-Positive and Gram-Negative Bacteria: A Technical Guide

Abstract: Thiamphenicol, a methyl-sulfonyl analogue of chloramphenicol, is a broad-spectrum bacteriostatic antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth analysis of its mechanism of action, differential efficacy, and the standardized methods used to quantify its effects. By inhibiting bacterial protein synthesis, this compound serves as a crucial tool in both veterinary and human medicine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the antibiotic's core properties, including quantitative susceptibility data and detailed experimental protocols.

Mechanism of Action

This compound's primary mode of action is the inhibition of protein synthesis in bacteria.[1] This process is fundamental to the growth, replication, and survival of all bacteria.[2] The antibiotic specifically targets the bacterial 70S ribosome, a complex cellular machine responsible for translating genetic code into proteins.

The mechanism unfolds in a series of steps:

-

Cellular Entry: this compound's lipophilic nature facilitates its diffusion across the bacterial cell wall and membrane to reach its intracellular target.

-

Ribosomal Binding: It binds to the 50S subunit of the bacterial ribosome.[2][3] This binding is highly selective for prokaryotic 70S ribosomes, which contributes to its therapeutic efficacy and lower toxicity in eukaryotic hosts, whose cells contain 80S ribosomes.[3]

-

Inhibition of Peptidyl Transferase: By binding to the 50S subunit, this compound obstructs the activity of peptidyl transferase.[3] This enzyme is critical for the elongation phase of protein synthesis, as it catalyzes the formation of peptide bonds between amino acids.[3]

-

Cessation of Protein Synthesis: The blockade of peptidyl transferase prevents the proper alignment of aminoacyl-tRNA, effectively halting the elongation of the polypeptide chain.[3] This disruption leads to a bacteriostatic effect, meaning it inhibits bacterial growth and proliferation.[2] At concentrations 3 to 5 times higher than bacteriostatic levels, it may exhibit bactericidal (bacteria-killing) activity against some species.[1]

A key advantage of this compound over its predecessor, chloramphenicol, is its resistance to inactivation by chloramphenicol acetyltransferase (CAT), an enzyme produced by some bacteria that confers resistance to chloramphenicol.[3]

Spectrum of Activity and Differential Effects

This compound is a broad-spectrum antibiotic, demonstrating activity against a wide variety of both Gram-positive and Gram-negative bacteria, and is particularly effective against anaerobes.[1] However, the degree of susceptibility, as measured by the Minimum Inhibitory Concentration (MIC), varies significantly across different bacterial species.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the in vitro activity of this compound against various pathogenic bacteria. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium under standardized conditions.[4]

| Gram Type | Bacterial Species/Group | MIC Range (μg/mL) | General Efficacy | Reference |

| Gram-Positive | Streptococci | ≤0.5 - 4 | Effective | [5] |

| Pneumococci | ≤0.5 - 4 | Effective | [5] | |

| Enterococci | ≤0.5 - 4 | Effective | [5] | |

| Staphylococcus aureus | 8 - 64 | Moderately Effective | [5] | |

| Bacillus subtilis | 5 - 50 | Moderately Effective | [6] | |

| Gram-Negative | Neisseria gonorrhoeae | - | Effective | - |

| Salmonella spp. | 8 - 64 | Moderately Effective | [5] | |

| Citrobacter spp. | 8 - 64 | Moderately Effective | [5][7] | |

| Klebsiella pneumoniae | 8 - 64 | Moderately Effective | [5] | |

| Enterobacter spp. | 8 - 64 | Moderately Effective | [5][7] | |

| Escherichia coli | 8 - 64 | Moderately Effective | [5][7] | |

| Proteus spp. | 8 - ≥64 | Moderately Effective to Ineffective | [5][7] | |

| Pseudomonas aeruginosa | - | Ineffective | [1] |

Note: Efficacy categories are based on the interpretation from the cited study. MIC values can vary between specific strains.

Generally, this compound is highly effective against streptococci, pneumococci, and enterococci.[5] Many important Gram-negative pathogens such as Salmonella, E. coli, and Klebsiella pneumoniae are moderately susceptible.[5] Strains of Proteus show variable and often higher MICs, indicating reduced susceptibility.[5] Notably, this compound is inactive against Pseudomonas aeruginosa and Mycobacterium tuberculosis.[1]

Experimental Protocols for Susceptibility Testing

The determination of MIC values is crucial for assessing the susceptibility of bacteria to antibiotics. The broth microdilution and agar dilution methods are standard protocols for this purpose.[8]

Detailed Protocol: Broth Microdilution Method

This method uses 96-well microtiter plates to determine the MIC of an antibiotic in a liquid growth medium.[8][9]

1. Preparation of Materials:

-

Antibiotic Stock Solution: Prepare a stock solution of this compound of known concentration. Dissolve the antibiotic powder in a suitable solvent and then dilute it in the test medium (e.g., Mueller-Hinton Broth) to twice the highest concentration to be tested.[10]

-

Bacterial Inoculum: From an 18- to 24-hour agar plate, select several isolated colonies of the test bacterium.[11] Suspend them in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in each well.[4][11]

-

Microtiter Plate: Use a sterile 96-well plate.

2. Procedure:

-

Dispense Medium: Add 100 µL of sterile broth to all wells of the microtiter plate.[10]

-

Serial Dilution: Pipette 100 µL of the 2x concentrated this compound solution into the first column of wells.[10] Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.[10] This creates a gradient of antibiotic concentrations.

-

Controls: Column 11 serves as the positive control (growth control), containing only broth and the bacterial inoculum.[10] Column 12 is the negative control (sterility control), containing only uninoculated broth.[10]

-

Inoculation: Add the prepared bacterial inoculum to each well (typically 5-10 µL, depending on the initial dilution) from columns 1 through 11.[10][12] The final volume in each well should be uniform.

-

Incubation: Seal the plate (e.g., in a plastic bag) to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]

3. Interpretation of Results:

-

After incubation, examine the plate for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[11] For bacteriostatic agents like this compound, pinpoint growth at the bottom of the well may be disregarded.[4]

Alternative Protocol: Agar Dilution Method

The agar dilution method is considered a gold standard for susceptibility testing.[13] It involves incorporating the antibiotic at various concentrations directly into an agar medium.[8][13]

-

A series of agar plates (e.g., Mueller-Hinton Agar) is prepared, each containing a different concentration of this compound.[13]

-

A standardized bacterial inoculum (10⁴ CFU per spot) is applied to the surface of each plate.[13]

-

Plates are incubated for 16-18 hours at 37°C.[13]

-

The MIC is the lowest antibiotic concentration that prevents the growth of the bacterial colonies.[13]

References

- 1. This compound [fao.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmahealthsciences.net [pharmahealthsciences.net]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. goldbio.com [goldbio.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. Broth Microdilution Assay [bio-protocol.org]

- 13. Agar dilution - Wikipedia [en.wikipedia.org]

The Dichotomy of Thiamphenicol: An In-depth Analysis of its Bacteriostatic and Bactericidal Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the bacteriostatic and bactericidal properties of Thiamphenicol, a broad-spectrum antibiotic. By delving into its mechanism of action, quantitative susceptibility data, and the intricate cellular responses it elicits, this document aims to equip researchers and drug development professionals with a deeper understanding of this important antimicrobial agent.

Data Presentation: Quantitative Susceptibility of this compound

The in vitro activity of this compound against a range of clinically relevant bacteria is summarized below. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. The ratio of MBC to MIC is a critical indicator of an antibiotic's bactericidal activity; a ratio of ≤4 is generally considered indicative of bactericidal action.

| Bacterial Species | Type | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC Range (µg/mL) | Reference |

| Streptococcus pneumoniae | Gram-positive | 389 | 0.06 - >2 | 0.5 | 2 | - | [1][2] |

| Streptococcus pyogenes | Gram-positive | 360 | ≤8 | 2 | 4 | - | [1][2] |

| Streptococci (various) | Gram-positive | - | 0.5 - 4 | - | - | - | [3] |

| Pneumococci (various) | Gram-positive | - | 0.5 - 4 | - | - | - | [3] |

| Enterococci (various) | Gram-positive | - | 0.5 - 4 | - | - | - | [3] |

| Staphylococcus aureus | Gram-positive | - | 8 - 64 | - | - | - | [3] |

| Listeria monocytogenes | Gram-positive | 8 | 4 - 50 | - | - | 9 - 70 | [4] |

| Haemophilus influenzae | Gram-negative | 126 | ≤2 | 0.5 | 1 | - | [1][2] |

| Neisseria gonorrhoeae | Gram-negative | 23 | - | - | - | - | [3] |

| Salmonella spp. | Gram-negative | - | 8 - 64 | - | - | - | [3] |

| Citrobacter spp. | Gram-negative | - | 8 - 64 | - | - | - | [3] |

| Klebsiella pneumoniae | Gram-negative | - | 8 - 64 | - | - | - | [3] |

| Enterobacter spp. | Gram-negative | - | 8 - 64 | - | - | - | [3] |

| Escherichia coli | Gram-negative | - | 8 - 64 | - | - | - | [3] |

| Proteus spp. | Gram-negative | - | 8 - 64 | - | - | - | [3] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. The absence of data is indicated by "-".

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antimicrobial effect by targeting and inhibiting bacterial protein synthesis. This process is central to its predominantly bacteriostatic nature at therapeutic concentrations.

Figure 1. Mechanism of this compound's bacteriostatic action.

As depicted in Figure 1, this compound readily penetrates the bacterial cell wall and binds to the 50S subunit of the bacterial 70S ribosome.[5] This binding event physically obstructs the peptidyl transferase center (PTC), a critical region responsible for catalyzing the formation of peptide bonds between amino acids. By inhibiting the PTC, this compound effectively halts the elongation phase of protein synthesis.[5] This disruption prevents the production of essential proteins required for bacterial growth and replication, leading to a state of bacteriostasis.

The Bactericidal Switch: The Role of the Stringent Response

While primarily bacteriostatic, this compound can exhibit bactericidal activity, particularly at higher concentrations or against susceptible pathogens. This shift from growth inhibition to cell killing is intricately linked to the bacterial stringent response, a global stress response mechanism.

Figure 2. this compound-induced stringent response leading to bactericidal effect.

The stalling of ribosomes by this compound leads to an accumulation of uncharged tRNA molecules in the ribosomal A-site.[5] This accumulation is a key signal that activates the stringent response. The ribosome-associated protein RelA, upon detecting stalled ribosomes and uncharged tRNA, is activated to synthesize the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp).[5][6] These alarmones act as global regulators, redirecting cellular resources away from growth and towards survival. This reprogramming involves the downregulation of the synthesis of stable RNAs (rRNA and tRNA), DNA, and fatty acids, while upregulating amino acid biosynthesis pathways.[7][8] The severe metabolic disruption caused by this widespread downregulation of essential macromolecular synthesis can ultimately lead to cell death, explaining the bactericidal effect of this compound under certain conditions.

Experimental Protocols: Determining MIC and MBC

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.[7][9]

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Figure 3. Workflow for MIC determination by broth microdilution.

Detailed Steps:

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

-

Within 15 minutes of preparation, dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation (e.g., a 1:150 dilution of the 0.5 McFarland suspension).

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Include a positive control well containing only the bacterial suspension and MHB, and a negative (sterility) control well with MHB only.

-

Incubate the plate in ambient air at 35 ± 2°C for 16-20 hours.[10]

-

-

Result Interpretation:

-

Following incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[9]

-

Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined following the completion of the MIC assay.

Detailed Steps:

-

Subculturing:

-

From all the wells showing no visible growth in the MIC assay, and from the positive growth control well, take a 10 µL aliquot.

-

Spot-inoculate each aliquot onto a quadrant of a Mueller-Hinton Agar (MHA) plate.

-

-

Incubation:

-

Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

-

-

Result Interpretation:

-

After incubation, count the number of colonies on each spot.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC is the concentration that yields ≤500 CFU/mL).[11]

-

Factors Influencing Bacteriostatic vs. Bactericidal Activity

The transition of this compound from a bacteriostatic to a bactericidal agent is not solely dependent on its concentration. Several other factors can influence this dynamic equilibrium.

-

Bacterial Species: The intrinsic susceptibility of a bacterial species plays a significant role. Some bacteria may be more prone to the metabolic collapse induced by the stringent response.

-

Inoculum Size: A higher initial bacterial density, known as the inoculum effect, can increase the MIC and potentially reduce the bactericidal activity of an antibiotic.[12] This is attributed to a higher number of target sites and potential for enzymatic inactivation of the drug.

-

Growth Phase: The physiological state of the bacteria is critical. Bacteria in the exponential growth phase are generally more susceptible to antibiotics that target active processes like protein synthesis.[13][14] Conversely, bacteria in the stationary phase may exhibit increased tolerance.

-

Metabolic State: The overall metabolic activity of the bacteria can influence the outcome. A robust metabolic state may be more susceptible to the disruptive effects of the stringent response.

Conclusion

This compound's primary mode of action is the inhibition of bacterial protein synthesis, resulting in a bacteriostatic effect. However, under conditions that trigger a robust stringent response, such as high drug concentrations or in highly susceptible organisms, its activity can become bactericidal. A comprehensive understanding of these dualistic properties, the underlying molecular mechanisms, and the experimental conditions that influence them is paramount for the effective application of this compound in research and for the development of novel antimicrobial strategies. The provided protocols and data serve as a foundational guide for researchers and scientists in this endeavor.

References

- 1. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of this compound against Haemophilus influenzae, Streptococcus pneumoniae and Streptococcus pyogenes clinical isolates | CMAC [cmac-journal.ru]

- 3. researchgate.net [researchgate.net]

- 4. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribosome•RelA structures reveal the mechanism of stringent response activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chloramphenicol induction of cat-86 requires ribosome stalling at a specific site in the leader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. goldbio.com [goldbio.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. researchgate.net [researchgate.net]

- 13. Effect of growth phase on the bactericidal action of chloramphenicol against Haemophilus influenzae type b and Escherichia coli K-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Thiamphenicol as a Selection Agent in Plasmid Transformation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiamphenicol is a broad-spectrum antibiotic that serves as an effective selection agent in molecular biology for the selection of successfully transformed bacterial cells harboring a plasmid with the corresponding resistance gene. As a close analog of chloramphenicol, it shares a similar mechanism of action and resistance. However, key differences in its molecular structure offer significant advantages, particularly in terms of biosafety. These notes provide detailed information and protocols for the use of this compound in plasmid transformation experiments.

Mechanism of Action

This compound inhibits bacterial growth by binding to the 50S subunit of the bacterial ribosome, thereby preventing the peptidyl transferase step of protein synthesis. This bacteriostatic action ensures that only bacteria expressing a resistance mechanism can proliferate in a culture medium containing this compound.

Mechanism of Resistance

The most common mechanism of resistance to this compound is conferred by the cat gene, which encodes the enzyme chloramphenicol acetyltransferase (CAT).[1] This enzyme catalyzes the acetylation of this compound using acetyl-CoA as a cofactor. The acetylated form of the antibiotic is unable to bind to the bacterial ribosome, thus rendering it ineffective and allowing the resistant bacterial cell to survive and replicate.

Figure 1: Mechanism of this compound Action and Resistance.

Advantages of this compound over Chloramphenicol

While both this compound and chloramphenicol are effective for plasmid selection, this compound offers a significant advantage in terms of safety.

-

Biosafety: Chloramphenicol has been associated with a rare but serious side effect in humans known as aplastic anemia, a condition where the bone marrow does not produce enough new blood cells. This is due to the metabolic reduction of the p-nitro group on chloramphenicol to toxic metabolites. This compound's structure replaces this p-nitro group with a methylsulfonyl group, which is not metabolized in the same way, thereby eliminating the risk of aplastic anemia. This makes this compound a safer alternative, especially in environments where inhalation or contact with the antibiotic is a concern.

-

Stability: this compound is not readily metabolized in many organisms, including bacteria, and is primarily excreted unchanged. This inherent stability can lead to more consistent selective pressure in culture media over time.

-

Reduced Satellite Colonies: While satellite colonies are most commonly associated with ampicillin, the stable nature of this compound and its intracellular mechanism of inactivation by the CAT enzyme (as opposed to degradation and secretion of a resistance enzyme) may lead to cleaner selection plates with fewer non-transformed colonies growing in the vicinity of true transformants.

Quantitative Data

The following tables summarize the recommended concentrations for the preparation of this compound stock solutions and its use in selective media.

| Table 1: this compound Stock Solution Preparation | |

| Parameter | Value |

| Solvent | Ethanol |

| Stock Concentration | 20-34 mg/mL |

| Storage | -20°C, protected from light |

| Table 2: Recommended Working Concentrations for E. coli | |

| Application | Working Concentration |

| Plasmid Selection (Liquid Culture) | 20-25 µg/mL |

| Plasmid Selection (Agar Plates) | 20-34 µg/mL |

| Plasmid Copy Number Amplification (High Conc.) | 170 µg/mL |

| Plasmid Copy Number Amplification (Low Conc.) | 3-5 µg/mL |

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

-

Weigh out the desired amount of this compound powder in a sterile conical tube.

-

Add the appropriate volume of 100% ethanol to achieve a final concentration of 20-34 mg/mL.

-

Vortex thoroughly until the powder is completely dissolved.

-

The ethanol-based stock solution does not require filter sterilization.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Label the aliquots clearly with the name, concentration, and date of preparation.

-

Store the aliquots at -20°C, protected from light.

Protocol for Preparation of this compound-Containing LB Agar Plates

-

Prepare 1 liter of Luria-Bertani (LB) agar by dissolving 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar in 1 L of distilled water.

-

Autoclave the LB agar solution for 20 minutes at 121°C.

-

Allow the autoclaved medium to cool in a 55°C water bath for at least 30 minutes. This is crucial as higher temperatures can degrade the antibiotic.

-

Once the medium is cooled, add the appropriate volume of your this compound stock solution to achieve the desired final concentration (e.g., 1 mL of a 25 mg/mL stock for a final concentration of 25 µg/mL in 1 L of media).

-

Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium. Avoid creating air bubbles.

-

Under sterile conditions (e.g., in a laminar flow hood), pour approximately 20-25 mL of the LB agar containing this compound into sterile petri dishes.

-

Allow the plates to cool and solidify at room temperature.

-

Once solidified, invert the plates and store them at 4°C, protected from light. The plates should be used within 30 days for optimal performance.

Protocol for Plasmid Transformation using this compound Selection (Heat Shock Method)

Figure 2: Workflow for Plasmid Transformation with this compound Selection.

-

Thaw a tube of chemically competent E. coli cells on ice for 10-15 minutes.

-

Add 1-5 µL of your plasmid DNA (typically 1-100 ng) to the thawed competent cells. Gently mix by flicking the tube. Do not vortex.

-

Incubate the cell-DNA mixture on ice for 30 minutes.

-

Perform the heat shock by placing the tube in a 42°C water bath for 45-60 seconds. The duration of the heat shock is critical for transformation efficiency.

-

Immediately transfer the tube back to ice and incubate for 2 minutes to allow the cells to recover.

-

Add 950 µL of pre-warmed, sterile SOC or LB medium (without antibiotic) to the tube.

-

Incubate the tube at 37°C for 1 hour with shaking at approximately 225 rpm. This recovery period allows the cells to repair their membranes and express the antibiotic resistance gene.

-

Spread 50-100 µL of the cell suspension onto pre-warmed LB agar plates containing the appropriate concentration of this compound.

-

Incubate the plates in an inverted position overnight at 37°C.

-

The following day, colonies of successfully transformed bacteria should be visible on the plates.

Application in Plasmid Copy Number Amplification

This compound, similar to chloramphenicol, can be used to increase the copy number of plasmids that have a relaxed origin of replication (e.g., ColE1). This is because these plasmids do not rely on host protein synthesis for their replication. By inhibiting host cell protein synthesis and halting chromosomal DNA replication and cell division, the plasmid DNA continues to replicate, leading to an accumulation of the plasmid within each bacterium.

Protocol for Plasmid Amplification:

-

Inoculate a single colony of E. coli harboring the plasmid of interest into a suitable volume of LB medium containing the appropriate selection antibiotic.

-

Grow the culture at 37°C with shaking until it reaches mid-logarithmic phase (OD600 of ~0.6).

-

Add this compound to the culture. Two common approaches are:

-

Continue to incubate the culture with shaking for an additional 12-16 hours.

-

Harvest the bacterial cells by centrifugation and proceed with plasmid DNA extraction. This method can significantly increase the yield of low-copy-number plasmids.

Conclusion

This compound is a highly effective and safer alternative to chloramphenicol for use as a selection agent in plasmid transformation. Its robust stability and the well-characterized mechanism of resistance make it a reliable tool for molecular cloning and other applications in biotechnology and drug development. The provided protocols offer a comprehensive guide for the successful implementation of this compound in your research workflows.

References

Protocol for Thiamphenicol stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamphenicol is a broad-spectrum bacteriostatic antibiotic, a methyl-sulfonyl analogue of chloramphenicol, that functions by inhibiting protein synthesis in bacteria.[1][2] This document provides a detailed protocol for the preparation and storage of this compound stock solutions for research applications. It includes information on solubility, recommended solvents, storage conditions, and a step-by-step guide to ensure the stability and efficacy of the prepared solution. Additionally, it outlines this compound's mechanism of action through a signaling pathway diagram and provides a general experimental workflow for its application in cell culture.

Data Presentation: Solubility and Storage

Proper dissolution and storage are critical for maintaining the biological activity of this compound. The following tables summarize the quantitative data regarding its solubility in various solvents and the recommended storage conditions for stock solutions.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [3] |

| Dimethylformamide (DMF) | ~30 mg/mL | [3] |

| Ethanol | ~200 µg/mL | [3] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] |

| Water | Sparingly soluble/Insoluble | [1][3][4] |

| Acetonitrile | Soluble | [2] |

| Methanol | Soluble | [4] |

| Acetone | Soluble | [4] |

Table 2: Recommended Storage of this compound Stock Solutions

| Storage Temperature | Duration | Solvent | Reference |

| -20°C | Up to 1 month | DMSO | [1][5] |

| -80°C | Up to 6 months | DMSO | [1][5] |

| 4°C | Unspecified | Acetonitrile, Alcohol, Dimethylacetamide, Dimethylformamide | [2] |

| Aqueous Solution | Not recommended for more than one day | Aqueous buffers | [3] |

Experimental Protocol: this compound Stock Solution Preparation

This protocol details the preparation of a 10 mg/mL this compound stock solution in DMSO.

Materials:

-

This compound powder (crystalline solid)[3]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

Procedure:

-

Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 10 mg/mL stock solution, weigh 10 mg of this compound.

-

Dissolution: Add the appropriate volume of DMSO to the this compound powder. To prepare a 10 mg/mL solution, add 1 mL of DMSO to the 10 mg of this compound.

-

Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[5]

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to product inactivation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[5]

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][5]

Note: For applications requiring an aqueous working solution, it is recommended to first dissolve the this compound in DMSO and then dilute it with the aqueous buffer of choice.[3] Aqueous solutions should be freshly prepared and are not recommended for storage for more than one day.[3] If using water as the final solvent, the working solution should be sterilized by filtration through a 0.22 µm filter before use.[5]

Mandatory Visualizations

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It specifically binds to the 50S subunit of the bacterial ribosome, which in turn blocks the peptidyl transferase activity.[6] This action prevents the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain.[6]

Caption: this compound's mechanism of action.

Experimental Workflow: Cell Treatment

The following diagram illustrates a general workflow for treating a cell culture with a prepared this compound stock solution.

References

Application Note: Quantitative Analysis of Thiamphenicol in Biological Samples by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of thiamphenicol in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it includes comprehensive tables summarizing key quantitative data and visual diagrams illustrating the experimental workflow and analytical principles.

Introduction

This compound is a broad-spectrum antibiotic, and its monitoring in biological samples is essential for both clinical and food safety applications. LC-MS/MS offers high sensitivity and specificity for the quantification of this compound in complex matrices such as plasma, tissue, and eggs. This document outlines a robust and validated method for this purpose.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., Chlorzoxazone or deuterated this compound

-

Acetonitrile (ACN), HPLC grade

-

Ethyl acetate, HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium hydroxide

-

Ultrapure water

-

Solid Phase Extraction (SPE) C18 cartridges

-

Syringe filters (0.22 µm)

Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma Samples[1]

-

Pipette 100 µL of plasma into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 600 µL of ethyl acetate.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: QuEChERS for Animal Tissue Samples[2][3][4][5]

-

Homogenize 2 g of the tissue sample.

-

Add an appropriate amount of internal standard.

-

Add 10 mL of 1% acetic acid in acetonitrile.

-

Vortex for 1 minute.

-

Add magnesium sulfate and sodium acetate.

-

Vortex for 1 minute and then centrifuge.

-

Take an aliquot of the supernatant for further cleanup by dispersive SPE (dSPE) with PSA and C18 sorbents.

-

Vortex and centrifuge.

-

Transfer the final extract and evaporate to dryness.

-

Reconstitute in the mobile phase for analysis.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[1] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.40 mL/min[1] |

| Gradient | Optimized for separation (e.g., start at 10% B, ramp to 90% B) |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative[2][3] |

| MRM Transitions | See Table 1 |

Data Presentation

Table 1: MRM Transitions for this compound and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 354.3 | 185.1 | -20 |

| Chlorzoxazone (IS) | 168.1 | 132.1 | -15 |

Note: Collision energy may need optimization depending on the instrument used.

Table 2: Summary of Method Validation Data

| Parameter | Human Plasma[1] | Animal Tissues[4][5] | Eggs[6] |

| Linearity Range | 10 - 8000 ng/mL | 0.02 - 10.4 µg/kg | 0.1 - 1.5 µg/kg |

| Correlation Coeff. (r²) | > 0.99 | ≥ 0.9941 | > 0.99 |

| LOQ | 10 ng/mL | 0.02 - 10.4 µg/kg | 0.1 - 1.5 µg/kg |

| Recovery | Not specified | 64.26 - 116.51% | 90.84 - 108.23% |

| Precision (RSD%) | < 15% | ≤ 18.05% | < 9.61% |

| Accuracy | Within ±15% | Not specified | Not specified |

Visualizations

Caption: Overall experimental workflow for the quantitative analysis of this compound.

Caption: Relationship between sample preparation techniques and analytical outcomes.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantitative analysis of this compound in a variety of biological samples. The detailed protocols and compiled data serve as a valuable resource for researchers in drug development and food safety monitoring. The presented workflows can be adapted to specific laboratory needs and matrices.

References

- 1. UPLC-MS/MS determination of this compound in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Simultaneous Quantification of Chloramphenicol, this compound, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]

- 3. Simultaneous Quantification of Chloramphenicol, this compound, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Simultaneous Quantification of Chloramphenicol, this compound, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of chloramphenicol, this compound, florfenicol and florfenicol amine in eggs via liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiamphenicol: A Tool for Investigating Mitochondrial Protein Synthesis Inhibition

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamphenicol is a broad-spectrum antibiotic and a structural analog of chloramphenicol. It functions by inhibiting protein synthesis in bacteria by binding to the 50S ribosomal subunit and preventing the peptidyl transferase step.[1] Due to the evolutionary similarities between bacterial and mitochondrial ribosomes, this compound also serves as a potent and specific inhibitor of mitochondrial protein synthesis in eukaryotic cells.[2][3][4] This property makes it a valuable tool for studying mitochondrial biology, particularly in the context of mitochondrial dysfunction, drug-induced toxicity, and the development of novel therapeutics targeting cellular metabolism.

Unlike its counterpart chloramphenicol, this compound is considered to have a better safety profile in some contexts as it lacks the p-nitro group associated with aplastic anemia. This characteristic, coupled with its effective inhibition of mitochondrial translation, makes this compound a preferred research tool for dissecting the roles of mitochondrial-encoded proteins in cellular function and disease.

This document provides detailed application notes and experimental protocols for utilizing this compound to study the inhibition of mitochondrial protein synthesis.

Mechanism of Action